Acid Orange 33

Descripción general

Descripción

Métodos De Preparación

Acid Orange 33 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary synthetic route involves the nitration of 1,1-bis(4-aminophenyl)cyclohexane, followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid and phenol . Industrial production methods typically involve large-scale batch processes to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Acid Orange 33 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Acid Orange 33 has a wide range of scientific research applications:

Mecanismo De Acción

The exact mechanism of action of Acid Orange 33 is not fully understood. it is known to interact with specific molecular targets, such as collagen, and cleave it at specific sites. This property makes it useful in certain medical applications .

Comparación Con Compuestos Similares

Acid Orange 33 can be compared with other similar dyes, such as Acid Orange 24 and Acid Orange 7. While all these compounds are used as colorants, this compound is unique due to its superior solubility in water and organic solvents, making it more versatile for various applications . Additionally, its vibrant and long-lasting color properties set it apart from other similar compounds .

Similar compounds include:

- Acid Orange 24

- Acid Orange 7

- Acid Orange 67

- Acid Orange 74

Actividad Biológica

Acid Orange 33 (AO33), a synthetic azo dye, is widely used in various industries, including textiles, food, and cosmetics. Its biological activity has garnered attention due to potential health impacts and environmental concerns. This article explores the biological effects of this compound, including its toxicity, mutagenicity, and potential therapeutic applications.

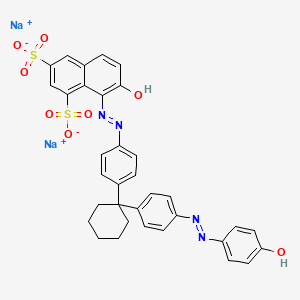

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The chemical formula is , and it has a molecular weight of 320.34 g/mol. The dye is soluble in water, which facilitates its use in various aqueous applications.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity in various organisms. For instance:

- Fish : Studies have shown that AO33 can cause lethal effects on fish species at concentrations as low as 100 mg/L. The 96-hour LC50 (lethal concentration for 50% of the population) has been reported to be approximately 50 mg/L for certain fish species.

- Invertebrates : In aquatic invertebrates like Daphnia magna, AO33 has demonstrated significant toxicity, with an EC50 (effective concentration for 50% of the population) around 30 mg/L.

Chronic Toxicity

Chronic exposure to this compound has been linked to various health issues:

- Carcinogenicity : Some studies suggest that AO33 may possess mutagenic properties. In vitro tests have indicated that it can induce mutations in bacterial strains, raising concerns about its potential carcinogenic effects in higher organisms.

- Endocrine Disruption : Research has shown that AO33 can interfere with hormonal functions in aquatic organisms, potentially leading to reproductive and developmental issues.

Environmental Impact

The environmental persistence of this compound poses significant risks. Its stability in wastewater treatment processes means that it can accumulate in aquatic ecosystems, affecting biodiversity and ecosystem health. The dye's ability to bioaccumulate raises concerns about long-term ecological impacts.

Case Studies

- Aquatic Toxicity Assessment : A study conducted on the effects of AO33 on freshwater ecosystems revealed that exposure led to decreased biodiversity and altered community structures among aquatic organisms. The study highlighted the need for stricter regulations on dye discharge from industrial sources.

- Human Health Implications : A clinical case study involving workers exposed to this compound during textile manufacturing reported symptoms consistent with chemical exposure, including skin irritation and respiratory issues. This underscores the importance of protective measures in occupational settings.

Potential Therapeutic Applications

Despite its toxicological profile, there is ongoing research into the potential therapeutic uses of this compound:

- Antimicrobial Properties : Some studies suggest that AO33 may exhibit antimicrobial activity against certain bacteria and fungi, indicating possible applications in developing new antimicrobial agents.

- Drug Delivery Systems : Researchers are exploring the use of AO33 as a carrier for drug delivery systems due to its ability to enhance solubility and stability of pharmaceutical compounds.

Propiedades

IUPAC Name |

disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N4O8S2.2Na/c39-28-15-13-27(14-16-28)36-35-25-9-5-23(6-10-25)34(18-2-1-3-19-34)24-7-11-26(12-8-24)37-38-33-30(40)17-4-22-20-29(47(41,42)43)21-31(32(22)33)48(44,45)46;;/h4-17,20-21,39-40H,1-3,18-19H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNENWQQVIWFWHW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064394 | |

| Record name | C.I. Acid Orange 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6507-77-3 | |

| Record name | C.I. 24780 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-[1-[4-[2-(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.